Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
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Description
Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a useful research compound. Its molecular formula is C18H21N6Na2O15P3 and its molecular weight is 700.3 g/mol. The purity is usually 95%.
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Biological Activity
Disodium;[[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a complex compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- IUPAC Name : Disodium;[[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
- Molecular Formula : C₁₀H₁₃N₅Na₂O₁₀P₂
- Molecular Weight : 529.163 g/mol
- CAS Number : 15237-44-2
The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. Research indicates that compounds similar to disodium phosphate can influence various cellular processes by modulating ATP and other nucleotide signaling pathways. The following mechanisms have been identified:
- Purinergic Signaling : The compound acts as a purinergic agonist, which can activate P2Y receptors involved in numerous physiological functions such as neurotransmission and immune responses .
- Calcium Mobilization : Activation of purinergic receptors leads to calcium influx in cells, which is crucial for various signaling cascades and cellular responses .
- Cytokine Release : It has been shown to stimulate the release of cytokines from glial cells in the peripheral nervous system, suggesting a role in inflammatory responses .
Antitumor Effects
Recent studies have highlighted the potential antitumor effects of disodium phosphate derivatives:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The antitumor activity is believed to be mediated through the modulation of purinergic signaling pathways that affect tumor microenvironment interactions and immune evasion mechanisms .
Neuroprotective Properties
The compound also exhibits neuroprotective effects:
- Protection Against Neurodegeneration : Research indicates that it can protect neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses .
- Modulation of Neuroinflammation : By regulating cytokine release and promoting anti-inflammatory pathways, it may help mitigate neuroinflammatory processes associated with neurodegenerative diseases .
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluating the effects of disodium phosphate on human glioblastoma cells showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism involved activation of caspase pathways leading to apoptosis.
-
Neuroprotective Study in Animal Models :
- In a murine model of Alzheimer’s disease, administration of disodium phosphate resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The study suggested that the compound enhances synaptic plasticity through modulation of purinergic signaling.
Data Summary Table
Property/Activity | Description |
---|---|
Chemical Formula | C₁₀H₁₃N₅Na₂O₁₀P₂ |
Molecular Weight | 529.163 g/mol |
Antitumor Activity | Induces apoptosis in cancer cell lines |
Neuroprotective Activity | Protects neurons from oxidative stress |
Mechanism | Modulates purinergic signaling |
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOHIKVVKFGGU-DZHDPEGHSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O15P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583343 |
Source
|
Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171800-68-3 |
Source
|
Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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